molecular formula C10H17NO3 B3111966 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 187084-49-7

8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3111966
CAS No.: 187084-49-7
M. Wt: 199.25 g/mol
InChI Key: VVSYTBBOCHTSEU-UHFFFAOYSA-N
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Description

8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a privileged structure known for its presence in biologically active compounds . The spirocyclic ketal moiety can serve as a conformationally restricted surrogate for a piperidine-4-one, influencing the molecule's physicochemical properties . The key reactive feature is the oxiran-2-ylmethyl (epoxide) side chain, which provides a versatile handle for further synthetic modification through ring-opening reactions with various nucleophiles, enabling the exploration of structure-activity relationships. The core 1,4-dioxa-8-azaspiro[4.5]decane structure is a recognized building block in the development of receptor ligands. Notably, research has demonstrated that derivatives of this spirocyclic system can be designed to possess high affinity for sigma-1 (σ1) receptors, making them potent candidates for use in tumor imaging agents . Furthermore, structurally related 2-oxo-1,4-dioxa-8-azaspiro[4.5]decane compounds have been investigated for their acetylcholine antagonistic activity and gastric juice secretion inhibition, suggesting potential applications in the study of gastro-enteric spasms and ulcers . As such, this compound is a valuable synthetic intermediate for researchers developing new therapeutic agents and diagnostic tools in areas like oncology and neuropharmacology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-11(7-9-8-12-9)4-2-10(1)13-5-6-14-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSYTBBOCHTSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217578
Record name 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187084-49-7
Record name 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187084-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Oxiranylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives, such as amino alcohols or thioethers.

Scientific Research Applications

8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an RIPK1 inhibitor, the compound binds to the kinase domain of RIPK1, blocking its activity and preventing the activation of the necroptosis pathway . This inhibition can reduce inflammation and cell death in various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlighting substituent effects on molecular properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane 5-Methyl-1,3,4-thiadiazol-2-yl C₁₁H₁₅N₃O₂S 187.27 1461714-05-5 Liquid at room temperature; used in life science research.
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane Pyridin-4-yl C₁₂H₁₆N₂O₂ 220.27 166954-75-2 Solid; potential ligand in coordination chemistry.
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane 6-Chloro-3-pyridinyl Not reported Not reported 935839-40-0 Intermediate in agrochemical synthesis.
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Bromobenzyl C₁₄H₁₈BrNO₂ 312.20 904750-36-3 High molecular weight; halogenated derivatives often used in medicinal chemistry.
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Piperidinyl C₁₂H₂₂N₂O₂ 226.32 579500-30-4 Soluble in organic solvents; research applications in neuroscience.
8-[5-(4-Fluorophenyl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane 5-(4-Fluorophenyl)pyrimidin-2-yl Not reported Not reported Not reported Fluorinated aromatic systems enhance bioavailability in drug design.
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride None (parent compound) C₇H₁₃NO₂·HCl 179.64 42899-11-6 Hydrochloride salt improves solubility; precursor for further functionalization.

Substituent-Driven Property Variations

  • Electrophilic Reactivity : The oxiran-2-ylmethyl group in the target compound distinguishes it from analogs by enabling epoxide ring-opening reactions, which are absent in thiadiazole () or pyridinyl () derivatives.
  • Polarity : Halogenated derivatives (e.g., bromobenzyl in ) exhibit increased lipophilicity compared to the hydrophilic hydrochloride salt ().
  • Bioactivity : Piperidinyl () and pyrimidinyl () substituents are linked to CNS-targeting and kinase inhibition applications, respectively.

Research Findings and Mechanistic Insights

  • Stability : Spirocyclic cores (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) resist ring-opening under mild conditions, as shown in synthesis studies ().
  • Spectroscopic Characterization : Analogs are routinely analyzed via NMR, IR, and MS (), with halogenated variants requiring specialized techniques for detection.
  • Pharmacological Potential: Fluorinated () and chlorinated () derivatives are prioritized in drug discovery due to enhanced metabolic stability.

Biological Activity

8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spiro compound characterized by its bicyclic structure, which includes an oxirane (epoxide) ring and a spiro linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of approximately 199.25 g/mol. Its structure contributes to its biological activity, particularly its interactions with biological macromolecules.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
CAS Number187084-49-7

The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . This kinase is crucial in the regulation of necroptosis, a form of programmed cell death that can be implicated in various diseases, including neurodegenerative disorders and cancer.

Interaction with Biological Targets

The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the activation of the necroptosis pathway. This mechanism suggests potential applications in treating conditions where necroptosis contributes to pathology.

Biological Activity Studies

Recent studies have investigated the compound's affinity for various receptors and its potential as a therapeutic agent:

  • σ1 Receptor Binding : A derivative of this compound was evaluated for its affinity towards σ1 receptors, showing a high affinity (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors (30-fold) and vesicular acetylcholine transporter (1404-fold) .
  • Tumor Imaging : In vivo studies using small animal positron emission tomography (PET) demonstrated significant accumulation in human carcinoma and melanoma models when treated with radiolabeled derivatives of the compound .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Necroptosis : Research indicated that inhibiting RIPK1 could potentially reduce cell death in neurodegenerative diseases, suggesting that compounds like this compound may have neuroprotective effects.
  • Antitumor Activity : The ability to selectively target tumor cells via σ1 receptor binding presents a novel approach for cancer imaging and therapy.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other spiro compounds:

CompoundAffinity for RIPK1Unique Features
2,8-Diazaspiro[4.5]decan-1-onePotentSimilar spiro structure but different substituents
1,6,9-Tri-oxaspiro[4.5]decaneModerateLacks oxirane functionality

Q & A

Basic: What are the established synthetic routes for preparing 1,4-dioxa-8-azaspiro[4.5]decane?

Answer:
The synthesis typically involves spirocyclization of piperidone derivatives with ethylene glycol under acidic conditions. For example, indicates that 4-piperidone ethylene ketal (CAS 177-11-7) is a direct precursor, with a boiling point of 108–110°C at 26 mmHg. Advanced methods include microwave-assisted Buchwald-Hartwig couplings (e.g., Pd₂(dba)₃/CyJohnPhos catalysis) for functionalizing the spirocyclic amine, as demonstrated in the synthesis of indole derivatives (81% yield) . Standard protocols also involve ketal hydrolysis using HCl/acetone to regenerate piperidone intermediates .

Basic: What spectroscopic techniques are critical for characterizing 1,4-dioxa-8-azaspiro[4.5]decane and its derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the spirocyclic structure (e.g., δ 3.5–4.0 ppm for dioxane oxygens; δ 1.5–2.5 ppm for azaspiro methylene groups) .
  • HRMS (ESI-TOF) : Used to confirm molecular ions (e.g., [M+H]⁺ at m/z 332.2343 for a benzylpiperazine derivative) .
  • IR Spectroscopy : Absorptions at 1096 cm⁻¹ (C-O-C stretching) and 2957 cm⁻¹ (C-H sp³) .

Advanced: How is this spirocyclic compound utilized in synthesizing bioactive molecules?

Answer:
The compound serves as a versatile scaffold:

  • Alkaloid Intermediates : Reacts with indole bromides to form yohimbenone precursors (74% yield via ketal hydrolysis) .
  • Sigma1 Receptor Ligands : Derivatives like ¹⁸F-labeled analogs are used in tumor imaging, demonstrating low lipophilicity and high binding affinity .
  • p97 ATPase Inhibitors : Functionalized with fluoroindole groups via Pd-catalyzed cross-coupling for cancer therapeutic research .

Advanced: What strategies optimize coupling reactions involving the spirocyclic amine?

Answer:

  • Catalyst Systems : Pd₂(dba)₃ with CyJohnPhos enhances coupling efficiency (e.g., 81% yield for indole derivatives under microwave irradiation) .
  • Solvent/Base Selection : Degassed dioxane with K₃PO₄ minimizes side reactions in arylations .
  • Temperature Control : Reactions at 110–120°C for 6–12 h balance yield and decomposition risks .

Advanced: How can the spirocyclic amine be selectively functionalized?

Answer:

  • Cyanamide Synthesis : Oxidative cyanation with NCS/Zn(CN)₂ in acetonitrile/water yields 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonitrile (60% yield) .
  • Sulfonylation/Benzoylation : React with benzenesulfonyl chlorides in CH₂Cl₂/TEA to install sulfonyl or acyl groups (43–74% yield) .

Basic: What are the key physicochemical properties of 1,4-dioxa-8-azaspiro[4.5]decane?

Answer:

  • Molecular Formula : C₇H₁₃NO₂ (MW 143.18 g/mol) .
  • Boiling Point : 108–110°C at 26 mmHg .
  • Solubility : Miscible in polar aprotic solvents (e.g., dioxane, acetone) but insoluble in hexane .

Advanced: What role does the compound play in radiopharmaceutical development?

Answer:
Derivatization with ¹⁸F labels enables sigma1 receptor targeting for PET imaging. The spirocyclic structure reduces lipophilicity, improving tumor-to-background ratios. Radiolabeling protocols involve nucleophilic substitution on precursor bromides .

Advanced: How does the spirocyclic conformation influence molecular interactions?

Answer:
Crystallographic studies (e.g., P2₁2₁2₁ symmetry) reveal antiparallel molecular packing to mitigate dipole-dipole repulsions. This conformation enhances nonlinear optical (NLO) properties in derivatives like 8-(4'-acetylphenyl)-analogs, with theoretical hyperpolarizabilities (β) calculated via CNDO/S-CI .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

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